molecular formula C9H8N2O4 B143949 5-Nitroindoline-7-carboxylic acid CAS No. 133433-66-6

5-Nitroindoline-7-carboxylic acid

Cat. No.: B143949
CAS No.: 133433-66-6
M. Wt: 208.17 g/mol
InChI Key: UGSBYHSBFBUBJO-UHFFFAOYSA-N
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Description

5-Nitroindoline-7-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

133433-66-6

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2,(H,12,13)

InChI Key

UGSBYHSBFBUBJO-UHFFFAOYSA-N

SMILES

C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-]

Synonyms

1H-Indole-7-carboxylicacid,2,3-dihydro-5-nitro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into concentrated hydrochloric acid (63.6 ml) was dissolved N-acetyl-7-cyano-5-nitroindoline (5.3 g), which was then subjected to stirring at 140° C. for 45 minutes. The reaction mixture was cooled to 0° C. to give deposited crystal, which was then collected by filtration. The obtained crude crystal was suspended into water (50 ml), and was rendered basic by adding 50% sodium hydroxide, and the insoluble matter was collected by filtration. After adding concentrated hydrochloric acid to the filtrate, the deposited crystal was collected by filtration and dried to give the intended compound 3.7 g (77.1%) as yellow powder. M.P.: 294°-297° C. (decomp.)
Quantity
63.6 mL
Type
reactant
Reaction Step One
Name
N-acetyl-7-cyano-5-nitroindoline
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
77.1%

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